molecular formula C94H80N4O2S6 B13148426 2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

Cat. No.: B13148426
M. Wt: 1490.1 g/mol
InChI Key: WFLCAWYQVZEHEO-KQSQOKRMSA-N
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Description

2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[1212002,1204,1105,9015,25017,24018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile is a highly complex organic compound It features multiple aromatic rings, hexylphenyl groups, and a dicyanomethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of intermediate compounds. Common techniques might include:

    Aldol Condensation: To form carbon-carbon bonds.

    Cyclization Reactions: To create the cyclic structures.

    Functional Group Transformations: To introduce specific functional groups like cyano or oxo groups.

Industrial Production Methods

Industrial production of such a compound would require scalable and efficient methods. This might involve:

    Catalytic Processes: To increase yield and reduce reaction times.

    Purification Techniques: Such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation to form various oxo derivatives.

    Reduction: Reduction reactions could be used to modify the dicyanomethylidene group.

    Substitution: Various substitution reactions could introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products would depend on the specific reactions but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: As a building block for more complex molecules.

    Material Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Use in the development of probes for biological research.

Industry

    Electronics: Potential use in organic electronics due to its complex structure.

    Catalysis: As a catalyst or catalyst precursor in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific application but might involve:

    Molecular Interactions: Binding to specific molecular targets.

    Pathway Modulation: Influencing biochemical pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Indene Derivatives: Compounds with similar indene structures.

    Hexylphenyl Compounds: Molecules with hexylphenyl groups.

    Dicyanomethylidene Compounds: Compounds featuring the dicyanomethylidene moiety.

Uniqueness

This compound’s uniqueness lies in its highly complex structure, which combines multiple functional groups and aromatic systems, making it a versatile molecule for various applications.

Properties

Molecular Formula

C94H80N4O2S6

Molecular Weight

1490.1 g/mol

IUPAC Name

2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C94H80N4O2S6/c1-5-9-13-17-25-57-33-41-63(42-34-57)93(64-43-35-58(36-44-64)26-18-14-10-6-2)79-85-75(51-67(101-85)49-73-77(61(53-95)54-96)69-29-21-23-31-71(69)83(73)99)103-87(79)89-81(93)91-92(105-89)82-90(106-91)88-80(86-76(104-88)52-68(102-86)50-74-78(62(55-97)56-98)70-30-22-24-32-72(70)84(74)100)94(82,65-45-37-59(38-46-65)27-19-15-11-7-3)66-47-39-60(40-48-66)28-20-16-12-8-4/h21-24,29-52H,5-20,25-28H2,1-4H3/b73-49+,74-50+

InChI Key

WFLCAWYQVZEHEO-KQSQOKRMSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(SC4=C3SC5=C4C(C6=C5SC7=C6SC(=C7)/C=C\8/C(=O)C9=CC=CC=C9C8=C(C#N)C#N)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=C2C2=C(S1)C=C(S2)/C=C\1/C(=O)C2=CC=CC=C2C1=C(C#N)C#N)C1=CC=C(C=C1)CCCCCC

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC)C1=C(S7)C=C(S1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)SC1=C3SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)C1=CC=C(C=C1)CCCCCC

Origin of Product

United States

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